molecular formula C5H8N4S B12903602 5,6-Diamino-2-methyl-4(1H)-pyrimidinethione CAS No. 61595-49-1

5,6-Diamino-2-methyl-4(1H)-pyrimidinethione

Katalognummer: B12903602
CAS-Nummer: 61595-49-1
Molekulargewicht: 156.21 g/mol
InChI-Schlüssel: XQHZSGRHMFXIDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Diamino-2-methyl-4(1H)-pyrimidinethione: is a chemical compound with the following properties:

    Chemical Formula: CHNO

    Molecular Weight: 140.14 g/mol

    CAS Number: 45741-61-5

Vorbereitungsmethoden

Synthetic Routes:: The synthesis of 5,6-Diamino-2-methyl-4(1H)-pyrimidinethione involves several methods. One common approach is the reaction of 2-methyl-4(1H)-pyrimidinone with ammonia or hydrazine. The reaction proceeds as follows:

2-Methyl-4(1H)-pyrimidinone+Ammonia or HydrazineThis compound\text{2-Methyl-4(1H)-pyrimidinone} + \text{Ammonia or Hydrazine} \rightarrow \text{this compound} 2-Methyl-4(1H)-pyrimidinone+Ammonia or Hydrazine→this compound

Industrial Production:: The compound can be industrially produced using optimized conditions to achieve high yields.

Analyse Chemischer Reaktionen

Reactions::

    Oxidation: 5,6-Diamino-2-methyl-4(1H)-pyrimidinethione can undergo oxidation reactions.

    Reduction: It is also amenable to reduction reactions.

    Substitution: Substitution reactions are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles or electrophiles.

Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield different functional groups, while reduction can lead to modified derivatives.

Wissenschaftliche Forschungsanwendungen

5,6-Diamino-2-methyl-4(1H)-pyrimidinethione finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In studies related to nucleic acids and their analogs.

    Medicine: Potential therapeutic applications.

    Industry: As an intermediate in pharmaceutical synthesis.

Wirkmechanismus

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways.

Vergleich Mit ähnlichen Verbindungen

5,6-Diamino-2-methyl-4(1H)-pyrimidinethione stands out due to its unique structure. Similar compounds include other pyrimidines, but this specific derivative has distinct properties.

For further exploration, consult the relevant literature and scientific databases

Eigenschaften

CAS-Nummer

61595-49-1

Molekularformel

C5H8N4S

Molekulargewicht

156.21 g/mol

IUPAC-Name

5,6-diamino-2-methyl-1H-pyrimidine-4-thione

InChI

InChI=1S/C5H8N4S/c1-2-8-4(7)3(6)5(10)9-2/h6H2,1H3,(H3,7,8,9,10)

InChI-Schlüssel

XQHZSGRHMFXIDS-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=S)C(=C(N1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.